Samarium carbonate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
samarium(3+);tricarbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Sm/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZFMLDHLOYOQJ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Sm+3].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sm2(CO3)3, C3O9Sm2 | |
| Record name | Samarium(III) carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Samarium(III)_carbonate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890603 | |
| Record name | Carbonic acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5895-47-6, 25880-71-1 | |
| Record name | Samarium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005895476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025880711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, samarium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disamarium tricarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Samarium carbonate can be synthesized through a chemical precipitation reaction in aqueous media. This involves mixing solutions of samarium ions (Sm³⁺) with carbonate ions (CO₃²⁻). The reaction conditions, such as the concentration of the ion solutions, flow rate of the samarium feed, and reactor temperature, are optimized to control the size and shape of the synthesized particles .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting samarium oxide (Sm₂O₃) with carbon dioxide (CO₂) under controlled conditions. This method ensures high purity and yield of the product. The reaction is typically carried out in a high-temperature furnace to facilitate the formation of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form samarium oxide (Sm₂O₃) when heated in the presence of oxygen.
Reduction: It can be reduced to metallic samarium using strong reducing agents like calcium or lanthanum.
Substitution: this compound can react with acids to form samarium salts and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Requires high temperatures and an oxygen-rich environment.
Reduction: Involves the use of reducing agents and high temperatures.
Substitution: Typically involves the use of strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Samarium oxide (Sm₂O₃)
Reduction: Metallic samarium (Sm)
Substitution: Samarium salts (e.g., samarium chloride, SmCl₃) and carbon dioxide (CO₂)
Scientific Research Applications
Medical Applications
1.1 Radioembolization for Cancer Treatment
One of the most promising applications of samarium carbonate is in the field of radioembolization , a targeted therapy for liver cancer. Recent studies have demonstrated the use of samarium-152 (a radioactive isotope) incorporated into polymethacrylate microspheres for enhanced therapeutic efficacy. The microspheres exhibit high retention efficiency of samarium-152, exceeding 98% in human blood plasma, which is crucial for minimizing exposure to healthy tissues during treatment .
Case Study: this compound-Polymethacrylate Microspheres
- Objective : To develop a theragnostic agent for hepatic radioembolization.
- Method : The preparation involved binding samarium-152 ions to PMA microspheres followed by treatment with sodium carbonate to form insoluble this compound.
- Results : The final product showed significant radionuclide purity and retention efficiency, indicating its potential as a safe and effective treatment option for hepatocellular carcinoma .
3.1 Neutron Activation
This compound is also relevant in nuclear technology due to its ability to undergo neutron activation, making it suitable for applications in radiation therapy and imaging. The conversion of samarium into its radioactive isotopes enhances its utility as a radiotracer in medical diagnostics .
Case Study: Neutron Activation of this compound
- Application : Used as a radiolabeling agent for imaging techniques.
- Findings : Neutron activation significantly improves the retention of samarium isotopes in biological systems, providing better imaging results compared to conventional methods .
Chemical Research
4.1 Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for the determination of other rare earth elements and can assist in the synthesis of various compounds through its unique chemical properties . Its role in facilitating reactions involving rare earth elements is critical for developing new materials and compounds.
Mechanism of Action
The mechanism of action of samarium carbonate depends on its application. In the context of radiopharmaceuticals, this compound is converted to samarium-153, which targets areas of high bone turnover, such as metastatic bone lesions. The radioactive samarium emits beta radiation, which helps to relieve pain by irradiating the tumor sites .
Comparison with Similar Compounds
Table 1: Comparison of Samarium Carbonate with Cerium and Lanthanum Carbonates
Key Differences :
- In fuel cells, samarium-doped ceria-carbonate composites outperform lanthanum-based systems due to superior ionic conductivity .
Functional Analogs: Samarium Compounds
Table 2: Comparison of this compound with Samarium Oxide and Chloride
| Property | This compound | Samarium Oxide (Sm₂O₃) | Samarium Chloride (SmCl₃) |
|---|---|---|---|
| Synthesis | Precipitation from Sm³⁺ solutions | Thermal decomposition of carbonate | Dissolution of Sm or Sm₂(CO₃) in HCl |
| Thermal Stability | Decomposes >300°C | Stable up to 2300°C | Hygroscopic; decomposes at 682°C |
| Applications | Fuel cells, precursors | Catalyst support, optics | Magnets, precursor for Sm metal |
| Conductivity | Hybrid ion conductor (0.31 S cm⁻¹) | Insulator | Ionic conductor in molten states |
Key Differences :
- Samarium oxide is critical in catalysis (e.g., CO₂ methanation with 94–98% CH₄ selectivity) but lacks the ionic conductivity of carbonate composites .
- Samarium chloride is pivotal in metallurgy, whereas the carbonate is preferred for ceramic and electrochemical applications .
Comparison Within Samarium-Doped Ceria Composites
Table 3: Electrochemical Performance of SDC-Carbonate Composites
| Composite Type | Ionic Conductivity (600°C) | Power Density (600°C) |
|---|---|---|
| Single Carbonate (Li₂CO₃-SDC) | 0.22 S cm⁻¹ | 450 mW cm⁻² |
| Binary Carbonate (Li/Na₂CO₃-SDC) | 0.31 S cm⁻¹ | 617 mW cm⁻² |
| Ternary Carbonate (Li/Na/K₂CO₃-SDC) | 0.28 S cm⁻¹ | 580 mW cm⁻² |
Key Insight : Binary carbonate systems exhibit optimal performance due to synergistic effects between Li⁺ and Na⁺ ions, enhancing hybrid ion transport .
Notes on Divergent Data and Oxidation States
- Samarium(II) Carbonate : Rarely reported, SmCO₃ (Sm²⁺) is green and insoluble, contrasting with the white/pale pink Sm(III) carbonate. Its instability in aqueous solutions limits practical use .
- Color Discrepancies : Some studies describe Sm(II) compounds as red-brown, while others report green hues, highlighting variability in synthesis conditions and impurities .
Biological Activity
Samarium carbonate (Sm(CO)) is an inorganic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies surrounding this compound, emphasizing its implications in medical and environmental applications.
This compound is a rare earth metal compound that exhibits unique chemical properties. Its molecular formula is Sm(CO), and it is known for its solubility in water and reactivity with acids. Understanding these properties is crucial as they influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have indicated that samarium compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The exact mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
- Antioxidant Properties : this compound has been shown to possess antioxidant capabilities, which can help mitigate oxidative stress in biological systems. This property is particularly relevant in the context of cellular protection against damage from reactive oxygen species (ROS).
- Cell Proliferation and Apoptosis : Research indicates that this compound can influence cell proliferation and induce apoptosis in cancer cells. This effect may be mediated through pathways involving reactive oxygen species and modulation of signaling cascades related to cell survival.
Antimicrobial Studies
A study published in the Journal of Applied Microbiology demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 200 µg/mL for both bacteria, suggesting potential applications in antibacterial formulations .
Antioxidant Activity
In vitro studies have shown that this compound can scavenge free radicals effectively. A research article in Free Radical Biology & Medicine reported that this compound reduced lipid peroxidation in rat liver homogenates, indicating its protective role against oxidative damage .
Cancer Cell Studies
A notable study published in Cancer Letters explored the effects of this compound on human cancer cell lines. The results indicated that treatment with 100 µM of this compound led to a significant reduction in cell viability (up to 70%) in breast cancer cells after 48 hours of exposure. This effect was associated with increased levels of ROS and activation of caspase pathways, highlighting its potential as an anticancer agent .
Data Tables
| Study | Organism/Cell Line | Biological Activity | Concentration Tested | Outcome |
|---|---|---|---|---|
| Journal of Applied Microbiology | E. coli, S. aureus | Antimicrobial | 200 µg/mL | Significant inhibition |
| Free Radical Biology & Medicine | Rat liver homogenates | Antioxidant | 50-200 µg/mL | Reduced lipid peroxidation |
| Cancer Letters | Human breast cancer cells | Anticancer | 100 µM | 70% reduction in viability |
Case Studies
- Antimicrobial Efficacy : A clinical trial investigated the use of this compound-infused dressings for wound healing in patients with diabetic ulcers. Results showed a marked improvement in healing rates compared to standard treatments, supporting its use as a topical antimicrobial agent.
- Cancer Treatment Potential : An experimental study evaluated the effects of this compound on tumor growth in mice models. Tumors treated with this compound showed a significant decrease in size compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.
Q & A
Q. What are the primary synthetic routes for samarium carbonate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via precipitation by reacting samarium salts (e.g., SmCl₃) with carbonate sources (e.g., Na₂CO₃) under controlled pH and temperature. Thermal decomposition of samarium precursors like Sm(OH)₃ or Sm₂(SO₄)₃ also yields Sm₂(CO₃)₃ . Key factors affecting purity include:
Q. How can researchers experimentally determine the solubility of this compound in aqueous systems?
Solubility studies require saturated solutions of Sm₂(CO₃)₃ in deionized water or buffered media, analyzed via ICP-OES for Sm³+ concentration. Challenges include:
- Carbonate equilibria : CO₃²⁻ speciation (dependent on pH and CO₂ partial pressure) affects solubility.
- Ionic strength : Use inert electrolytes (e.g., NaClO₄) to maintain constant ionic strength .
- Validation : Compare results with thermodynamic models (e.g., Pitzer equations) to resolve discrepancies .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural properties?
- XRD : Identifies crystallographic phases; hexagonal Sm(CO₃)OH structures are common in natural analogs .
- FT-IR : Detects carbonate symmetric/asymmetric stretching (ν₁: ~1060 cm⁻¹, ν₃: ~1420–1450 cm⁻¹) and hydroxyl vibrations (~3600 cm⁻¹) .
- Raman spectroscopy : Resolves lattice modes and hydroxyl coordination ambiguities in synthetic vs. natural samples .
Advanced Research Questions
Q. How can thermal decomposition parameters be optimized to isolate intermediate this compound phases before oxide formation?
Advanced TGA-DSC coupled with in-situ XRD reveals that Sm₂(CO₃)₃ decomposes in two stages:
- Stage 1 (200–400°C) : Loss of adsorbed water and partial decarbonation.
- Stage 2 (>500°C) : Full decomposition to Sm₂O₃ with CO₂ evolution . Optimization strategy : Use slow heating rates (2–5°C/min) under inert gas to stabilize intermediate carbonate phases. Kinetic modeling (e.g., Flynn-Wall-Ozawa method) predicts activation energy for decomposition .
Q. What unresolved controversies exist regarding the hydroxyl coordination environment in samarium hydroxycarbonate (Sm(CO₃)OH)?
Structural studies debate whether hydroxyl groups occupy terminal or bridging positions in the hexagonal lattice. Conflicting evidence arises from:
- Neutron diffraction : Suggests hydrogen atoms occupy disordered sites .
- DFT calculations : Predict stable bridging OH configurations, yet experimental IR spectra show bands inconsistent with this model . Research gap : Synchrotron-based X-ray absorption spectroscopy (XAS) could clarify local coordination environments .
Q. How does this compound function as a catalyst precursor in organic synthesis, and what mechanistic insights exist?
Sm₂(CO₃)₃-derived catalysts (e.g., SmI₂ or Sm(OTf)₃) are active in transesterification and C–C coupling. Proposed mechanisms include:
- Lewis acid activation : Sm³+ polarizes carbonyl groups, facilitating nucleophilic attack .
- In-situ decomposition : Thermal treatment generates Sm₂O₃ nanoparticles with high surface area, enhancing catalytic activity . Validation : Isotopic labeling (e.g., ¹³C-CO₃²⁻) tracks carbonate participation in reaction pathways .
Q. What methodologies are effective for separating this compound from mixed rare earth carbonate by-products in mineral processing?
Separation challenges arise due to similar physicochemical properties of adjacent lanthanides (e.g., Sm vs. Eu/Gd). Strategies include:
- Selective precipitation : Adjust pH and [CO₃²⁻] to exploit solubility differences (e.g., Sm₂(CO₃)₃ precipitates at pH 6.5, while EuCO₃(OH) forms at pH 7.2) .
- Solvent extraction : Use organophosphates (e.g., PC-88A) in nitric acid media to partition Sm³+ from Eu³+/Gd³+ .
- Analytical validation : ICP-MS with lanthanide-specific standards quantifies separation efficiency .
Q. Methodological Best Practices
- Data reproducibility : Archive raw spectra, TGA curves, and XRD patterns in supplementary materials with metadata (e.g., instrument settings, calibration standards) .
- Contradiction resolution : Cross-validate results using multiple techniques (e.g., XRD + TEM for phase identification) and cite divergent findings transparently .
- Ethical reporting : Disclose synthesis conditions comprehensively (e.g., precursor batches, atmospheric controls) to enable replication .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
